4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
4-Chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a tetrahydroisoquinoline ring, which is further substituted with a chlorine atom and an isobutyryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions are often carried out in reactors designed to handle hazardous chemicals safely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can be employed to reduce the chlorine atom, potentially leading to the formation of different derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of isoquinoline derivatives.
Reduction: Formation of chloro-substituted derivatives.
Substitution: Formation of various amide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry: In industry, this compound may be used in the development of new materials or as a chemical intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(2,3-dimethylbutan-2-yl)aniline: This compound shares structural similarities but has different substituents on the nitrogen atom.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness: 4-Chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific combination of functional groups and structural features, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-9-14-5-8-18(11-16(14)12-23)22-19(24)15-3-6-17(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGMZVQOBAXAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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